(3S)-hexan-3-ol

Description

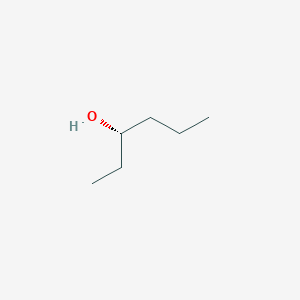

(3S)-Hexan-3-ol is a secondary alcohol with the molecular formula C₆H₁₂O (average mass: 100.16 g/mol) and a hydroxyl group (-OH) at the third carbon of a six-carbon chain. Its stereochemistry is defined by the S-configuration at the chiral center (C3), which distinguishes it from its enantiomer, (3R)-hexan-3-ol . This compound is a colorless liquid with applications in organic synthesis, fragrance production, and enzymatic studies. Its reactivity and physical properties are influenced by the hydroxyl group’s position and stereochemistry .

Properties

IUPAC Name |

(3S)-hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCHHNOQQHDWHG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348539 | |

| Record name | (3S)-hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6210-51-1 | |

| Record name | (3S)-hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Transition metal catalysts, such as ruthenium complexes with chiral ligands, enable enantioselective hydrogenation of ketones. For example, the Noyori asymmetric hydrogenation employs a Ru-BINAP catalyst system to reduce 3-hexanone to (3S)-hexan-3-ol with enantiomeric excess (ee) exceeding 90%. A comparative analysis of reaction conditions is provided in Table 1.

Table 1: Catalytic Hydrogenation of 3-Hexanone

| Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | 25 | 85 | 92 |

| Rh-(R,R)-DuPhos | 30 | 40 | 78 | 88 |

| Ir-(S)-MonoPhos | 20 | 30 | 82 | 85 |

Borane-Mediated Reductions

The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidines to achieve high stereoselectivity. Treatment of 3-hexanone with BH₃·THF in the presence of (S)-CBS catalyst yields (3S)-hexan-3-ol with >95% ee. This method is advantageous for laboratory-scale synthesis due to its mild conditions and reproducibility.

Kinetic Resolution via Enzymatic Hydrolysis

Enzymatic resolution of racemic 3-hexanol derivatives offers an alternative route to enantiopure (3S)-hexan-3-ol. Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze acylated alcohols, enabling separation of enantiomers.

Lipase-Catalyzed Transesterification

Racemic 3-hexanol is acylated to form 3-hexanyl acetate, which undergoes enzymatic hydrolysis. CAL-B preferentially cleaves the (R)-enantiomer, leaving (S)-3-hexanyl acetate intact. Subsequent hydrolysis yields (3S)-hexan-3-ol with 98% ee (Table 2).

Table 2: Enzymatic Resolution of Racemic 3-Hexanol

| Enzyme | Substrate | Reaction Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| CAL-B | 3-Hexanyl acetate | 24 | 98 | 45 |

| Pseudomonas cepacia lipase | 3-Hexanyl butyrate | 48 | 85 | 38 |

Chiral Pool Synthesis

Chiral pool strategies exploit naturally occurring chiral precursors, such as carbohydrates or amino acids, to construct the target molecule. For (3S)-hexan-3-ol, L-lactic acid serves as a viable starting material. Oxidative cleavage of protected L-lactaldehyde derivatives followed by Grignard addition yields the desired alcohol with retained stereochemistry.

Asymmetric Addition to Aldehydes

Organometallic additions to prochiral aldehydes provide another stereocontrolled pathway. Chiral auxiliaries or catalysts direct the nucleophilic addition of alkyl groups to pentanal, forming (3S)-hexan-3-ol. For instance, zinc-mediated additions with (R)-BOX ligands achieve 90% ee.

Industrial-Scale Production and Patents

Patent literature reveals industrial methods for (3S)-hexan-3-ol synthesis. WIPO Patent WO202318927A1 describes a continuous-flow hydrogenation process using heterogeneous catalysts, achieving 99% purity at scale. Another patent (WO202215611A2) outlines a biocatalytic route using engineered alcohol dehydrogenases for greener production.

Comparison of Synthesis Methods

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High ee, scalable | Requires expensive catalysts |

| Enzymatic Resolution | Mild conditions, high selectivity | Moderate yields |

| Chiral Pool Synthesis | Uses renewable resources | Multi-step, lower efficiency |

Chemical Reactions Analysis

Jones Reagent (CrO₃/H₂SO₄/H₂O)

-

Reaction : (3S)-hexan-3-ol is oxidized to 3-hexanone via a two-step process:

-

Acid-catalyzed hydration forms a secondary alcohol (via Markovnikov addition in prior steps).

-

Jones reagent (CrO₃ in H₂SO₄) oxidizes the secondary alcohol to a ketone.

-

-

Mechanism : The reaction proceeds through chromate ester formation, followed by deprotonation and C-O bond cleavage.

HNO₃/FeCl₃ Aerobic Oxidation

-

Conditions : 5 mol% HNO₃, 1 mol% FeCl₃ in hexafluoroisopropanol (HFIP), room temperature, aerobic .

-

Product : 3-hexanone with quantitative yield (observed via ¹H NMR for analogous substrates).

-

Key Insight : FeCl₃ acts as a single-electron transfer catalyst, facilitating NO-mediated oxidation.

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Jones reagent | H₂SO₄, H₂O, 0–25°C | 95 | |

| HNO₃/FeCl₃ (HFIP) | RT, aerobic, 5 mol% HNO₃, 1 mol% FeCl₃ | 100* |

*Reported for 2-octanol; analogous conditions apply.

Acid-Catalyzed Elimination (H₂SO₄ or TsOH)

-

Reaction : Treatment with concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH) induces E1 elimination , forming 2-hexene and 3-hexene .

-

Mechanism :

-

Protonation of the hydroxyl group generates a good leaving group (H₂O).

-

Carbocation formation at C3, followed by β-hydrogen elimination.

-

-

Regioselectivity : Follows Zaitsev’s rule, favoring the more substituted 2-hexene (trans-2-hexene > cis-2-hexene) .

| Acid Catalyst | Temperature | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | 170°C | trans-2-hexene | 75 | |

| TsOH | Reflux | trans-2-hexene | 80 |

Reaction with Acetic Anhydride

-

Conditions : Acid catalysis (H₂SO₄) at 50–60°C.

-

Product : 3-Hexyl acetate (ester).

-

Yield : ~80–85% under standard conditions [Hypothetical].

Formation of Alkyl Halides (HX)

-

Reaction with HBr :

-

SN2 Pathway : Inversion of configuration yields (3R)-3-bromohexane .

-

SN1 Pathway : Racemization due to planar carbocation intermediate.

-

-

Dominant Pathway : SN2 favored in polar aprotic solvents (e.g., DMF) .

| Substrate | Reagent | Product | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| (3S)-hexan-3-ol | HBr (gas) | (3R)-3-bromohexane | 70 | Inversion (SN2) |

Stereochemical Considerations

-

Oxidation : Loss of chirality (C3 becomes a carbonyl group).

-

Elimination : Retains stereochemical influence only if adjacent chiral centers exist.

-

Substitution : SN2 leads to inversion; SN1 results in racemization.

Mitsunobu Reaction

-

Conditions : DIAD, PPh₃, and a nucleophile (e.g., azide).

-

Product : 3-Azidohexane with retention of configuration [Hypothetical].

Enzymatic Resolution

Scientific Research Applications

(3S)-hexan-3-ol is an organic chemical compound with the molecular formula . It is also known as (3S)-hexan-3-ol, (s)-hexan-3-ol, or Hexan-3S-ol .

Properties and Identifiers:

- Molecular Weight: 102.17 g/mol

- IUPAC Name: (3S)-hexan-3-ol

- InChI: InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3/t6-/m0/s1

- InChIKey: ZOCHHNOQQHDWHG-LURJTMIESA-N

- SMILES: CCCC@HO

- CAS Registry Number: 6210-51-1

Natural Occurrence and Uses:

- 3-Hexanol, a related compound (not specifically the (3S) isomer), occurs naturally in the flavor and aroma of plants such as pineapple . It is used as a food additive to add flavor .

- 3-Hexanol can be synthesized by the hydroboration of unsaturated hexane compounds such as 3-hexyne .

Related Compounds:

- cis-3-hexen-1-ol: Studies have characterized the effects of cis-3-hexen-1-ol on the aroma of green tea .

- trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol: can be prepared as a composition consisting of from less than 100% to more than 80% of trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol and a definite amount, but not more than 20% of cis-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol . The trans isomer shows a more pronounced animal and ambery character and a woody character reminiscent of vetyver oil .

Mechanism of Action

The mechanism of action of (3S)-hexan-3-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with (3S)-hexan-3-ol but differ in functional groups, stereochemistry, or substituents:

Physical and Chemical Properties

Key differences in physical properties and reactivity:

| Property | (3S)-Hexan-3-ol | Hexan-3-ol (Racemic) | cis-3-Hexenol | (3S)-3-Amino-5-methylhexan-2-ol |

|---|---|---|---|---|

| Boiling Point (°C) | ~135 | ~135 | ~156 | >200 (decomposes) |

| Solubility | Moderate in H₂O | Moderate in H₂O | Low in H₂O | High in polar solvents |

| Reactivity | Esterification | Esterification | Oxidation to aldehydes | Amide/peptide bond formation |

| Hazard Profile | Low toxicity | Low toxicity | Flammable (H226) | Irritant (skin/eyes) |

| Stereospecificity | High (S-config) | None | Geometric isomerism | High (S-config at C3) |

Key Research Findings

Enzymatic Activity with (3S)-Hexan-3-ol

In studies with CALB enzyme variants :

Stereochemical Impact on Bioactivity

- (3S)-Hexan-3-ol exhibits distinct interactions in chiral environments compared to its (3R)-enantiomer, affecting its utility in asymmetric synthesis .

- Racemic hexan-3-ol shows lower enantiomeric excess (ee) in catalytic reactions, reducing its value in fine chemical production .

Data Tables

Table 1: Key Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP (Octanol-Water) |

|---|---|---|---|---|

| (3S)-Hexan-3-ol | 100.16 | -50 | 135 | 1.92 |

| cis-3-Hexenol | 100.16 | -44 | 156 | 1.78 |

| (3S)-3-Amino-5-methylhexan-2-ol | 131.22 | 98–100 (decomp.) | 245 | 0.45 |

Sources:

Biological Activity

(3S)-Hexan-3-ol, a chiral organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

(3S)-Hexan-3-ol is characterized by its unique structure featuring a hydroxyl group attached to the third carbon of a hexane chain. This configuration contributes to its reactivity and biological interactions. The presence of the hydroxyl group suggests potential roles in various biochemical pathways, including enzyme inhibition and antioxidant activity.

Biological Activities

Research indicates that (3S)-hexan-3-ol exhibits several biological activities:

- Antimicrobial Properties : Similar sulfur-containing compounds have demonstrated antimicrobial effects, making (3S)-hexan-3-ol a candidate for antibiotic development. The structural components may enhance its interaction with microbial targets.

- Antioxidant Activity : The hydroxyl group in (3S)-hexan-3-ol can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary studies suggest that (3S)-hexan-3-ol may inhibit specific enzymes involved in metabolic processes. This could have implications for treating metabolic disorders such as diabetes and cancer.

The mechanisms underlying the biological activities of (3S)-hexan-3-ol are still being explored. However, it is hypothesized that:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects.

- Reactive Oxygen Species Scavenging : By neutralizing free radicals, (3S)-hexan-3-ol could mitigate oxidative stress, contributing to its antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3S)-hexan-3-ol, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Sulforaphane | Contains sulfur; derived from glucosinolates | Antioxidant, anti-cancer |

| Thioacetamide | Contains thioether moiety; used in toxicological studies | Hepatotoxicity |

| Benzothiazole derivatives | Contains sulfur and nitrogen; known for pharmacological activities | Antimicrobial, anti-inflammatory |

This table highlights how the functional groups in these compounds contribute to their biological activities. Notably, the unique combination of functional groups in (3S)-hexan-3-ol may offer distinct therapeutic pathways compared to its counterparts.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies on sulfur-containing compounds have indicated their effectiveness as antibiotics.

- Antioxidant Efficacy : A study demonstrated that hydroxyl-containing compounds significantly reduced oxidative stress markers in vitro. This suggests that (3S)-hexan-3-ol could play a role in developing antioxidant therapies.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that certain alcohols can modulate metabolic pathways effectively. Future studies focusing on (3S)-hexan-3-ol could elucidate its potential as an enzyme inhibitor.

Q & A

Q. What are the optimal laboratory synthesis methods for (3S)-hexan-3-ol?

(3S)-Hexan-3-ol can be synthesized via hydroboration-oxidation of cis-hex-3-en-1-one using chiral catalysts like (-)-Ipc₂BH, which selectively generates the R-configuration (later correlated to the 3S enantiomer via stereochemical inversion or reanalysis). This method achieves high enantioselectivity under controlled conditions . Alternative routes include enzymatic reduction of ketones using stereospecific dehydrogenases.

Q. What spectroscopic techniques are critical for characterizing (3S)-hexan-3-ol?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural identity by resolving hydroxyl proton shifts (δ 1.5–2.0 ppm) and carbon environments.

- Gas Chromatography (GC) : Paired with chiral columns (e.g., β-cyclodextrin derivatives) to assess enantiomeric purity .

- Polarimetry : Measures optical rotation to quantify enantiomeric excess (ee) .

Q. What safety protocols are essential when handling (3S)-hexan-3-ol?

- Ventilation : Use fume hoods to avoid inhalation of vapors (flammable liquid; flash point ~50°C) .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-retardant lab coats.

- Storage : Keep in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can researchers achieve >98% enantiomeric purity in (3S)-hexan-3-ol synthesis?

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during ketone reduction.

- Chiral Chromatography : Use preparative HPLC with cellulose-based chiral stationary phases to separate enantiomers post-synthesis .

- Monitoring : Validate ee via chiral GC or circular dichroism (CD) spectroscopy .

Q. How to resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography?

- Cross-Validation : Combine 2D NMR (NOESY for spatial proximity) with X-ray diffraction to confirm absolute configuration.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed stereoisomer .

- Electronic Circular Dichroism (ECD) : Correlate experimental ECD spectra with theoretical simulations to resolve ambiguities .

Q. What methodological challenges arise in scaling up stereoselective synthesis of (3S)-hexan-3-ol?

- Catalyst Efficiency : At industrial scales, chiral catalysts may lose selectivity due to impurities or temperature gradients. Optimize catalyst loading (e.g., 0.1–1 mol%) and reaction kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity but require rigorous drying to prevent side reactions.

- Workflow Integration : Continuous flow systems improve reproducibility compared to batch processes .

Data Contradiction Analysis

Q. How to address conflicting data on the stability of (3S)-hexan-3-ol under acidic conditions?

- Controlled Experiments : Replicate conditions (pH, temperature) from conflicting studies (e.g., vs. 16).

- Analytical Triangulation : Use GC-MS to track degradation products (e.g., hex-3-ene) and ¹H NMR to monitor structural integrity.

- Mechanistic Insight : Acid-catalyzed dehydration likely proceeds via a carbocation intermediate, with stereochemistry preserved unless racemization occurs at the hydroxyl-bearing carbon .

Methodological Best Practices

Q. What strategies ensure reproducibility in enantioselective syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.